Eltrombopag is classified as a nonpeptide thrombopoietin receptor agonist. It is synthesized and marketed under the brand name Revolade. Eltrombopag metabolite M3 arises from the metabolic pathways of eltrombopag, primarily through hydrazine cleavage reactions. This metabolite, along with others, contributes to the pharmacokinetic profile of eltrombopag, influencing its efficacy and safety in clinical use .
The synthesis of eltrombopag metabolite M3 typically involves metabolic processes rather than traditional synthetic routes. Following oral administration of eltrombopag, it undergoes extensive metabolism primarily via cytochrome P450 enzymes. The predominant metabolic pathway includes:
Eltrombopag metabolite M3 is identified as a glucuronide conjugate derived from the parent compound. The molecular structure can be represented as follows:
The structural representation highlights the presence of a biphenyl moiety and a hydrazine functional group that are critical to its biological activity and metabolic pathways .
The formation of eltrombopag metabolite M3 involves several key reactions:
Eltrombopag metabolite M3 exerts its effects primarily through its role as an active metabolite that influences thrombopoietin receptor signaling pathways. The mechanism includes:
Eltrombopag metabolite M3 exhibits several notable physical and chemical properties:
Eltrombopag metabolite M3 has significant implications in both clinical and research settings:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5